molecular formula C20H16O5 B1264557 2,7,17-Trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione

2,7,17-Trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione

Cat. No.: B1264557
M. Wt: 336.3 g/mol
InChI Key: OYRYUFABCKQXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,17-Trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione is a natural product found in Annulohypoxylon stygium, Daldinia eschscholtzii, and other organisms with data available.

Scientific Research Applications

Macrocyclic Compound Analysis

The compound 2,7,17-Trihydroxypentacyclo icosa-hexaene-dione has been studied in the context of macrocyclic compounds. For instance, similar macrocycles like the 2,4‐Dioxo‐1,5‐benzodiazepino‐15‐crown‐3 feature benzo-fused macrocycles and dicarbonyl spacers, which are not involved in metal ion coordination (Alaoui, L. et al., 2007).

Synthesis and Structural Analysis

Research on similar structures includes the synthesis of complex organic compounds and their structural analysis. For example, the study of 3,4,13,14-tetraselenatricyclo icosa-hexaene demonstrated the formation of selenium-containing macrocyclic compounds, with structural determination by X-ray crystallography and DNMR experiments (Sato, R. et al., 1994).

Application in Biologically Active Compounds

Compounds with similar structures have been investigated for their potential as biologically active compounds. For instance, derivatives of 4H-3λ2-Thieno[3,2-d]pyrimidin-4-one, similar in structure, are of interest due to their biological activities (Ogurtsov, V. A. et al., 2019).

Role in Macrocyclic Ligand Synthesis

These types of compounds are also studied in the synthesis of macrocyclic ligands and their complexes with cations, as seen in the work of Kılıç, Z., & Gündüz, N. (1986), who synthesized macrocyclic dilactams and their Ba(II) and Mg(II) perchlorate complexes (Kılıç, Z. & Gündüz, N., 1986).

Template Engineered Macrocyclic Complexes

Additionally, these compounds are used in the engineering of bioactive macrocyclic complexes, as demonstrated by Rathi, P., & Singh, D. (2015), who developed cobalt(II), nickel(II), copper(II), and zinc(II) complexes of a similar octaazamacrocycle for antimicrobial and antioxidant activities (Rathi, P. & Singh, D., 2015).

Properties

IUPAC Name

2,7,17-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRYUFABCKQXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7,17-Trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione
Reactant of Route 2
2,7,17-Trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione
Reactant of Route 3
2,7,17-Trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione
Reactant of Route 4
2,7,17-Trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione
Reactant of Route 5
2,7,17-Trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione
Reactant of Route 6
2,7,17-Trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione

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